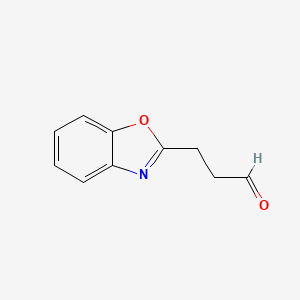

3-(1,3-Benzoxazol-2-yl)propanal

Description

Historical Context and Discovery of 3-(1,3-Benzoxazol-2-yl)propanal

The discovery and characterization of this compound emerged from the systematic exploration of benzoxazole derivatives, which gained prominence in the latter half of the twentieth century as researchers recognized the exceptional properties of heterocyclic compounds. The compound was first catalogued in chemical databases with the molecular formula C₁₀H₉NO₂ and assigned the systematic International Union of Pure and Applied Chemistry name this compound. The initial synthesis and characterization efforts were driven by the growing understanding that benzoxazole-containing compounds exhibited unique structural features that could be exploited for various scientific applications.

The development of this compound can be traced to the broader research efforts focusing on benzoxazole synthesis methodologies. These efforts were particularly influenced by the recognition that benzoxazole derivatives could serve as structural bioisosteres of nucleobases, particularly guanine and adenine, which are fundamental components of nucleic acids. This structural similarity suggested that benzoxazole derivatives, including this compound, might interact favorably with biological systems, thereby opening avenues for medicinal chemistry applications.

The compound's characterization was facilitated by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which enabled researchers to confirm its molecular structure with high precision. The InChI (International Chemical Identifier) key NIKSOAWAPOLTQP-UHFFFAOYSA-N was assigned to ensure unambiguous identification in chemical databases. The establishment of standardized synthetic protocols further contributed to the compound's availability for research purposes, with commercial suppliers now offering the material with purity levels typically reaching 85 percent or higher.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry, particularly due to its dual functionality incorporating both the benzoxazole heterocycle and the aldehyde functional group. The compound exemplifies the structural diversity achievable within the benzoxazole family, demonstrating how strategic substitution can modify both the physical and chemical properties of the parent heterocycle. The presence of the propanal chain introduces additional reactivity patterns while maintaining the fundamental characteristics of the benzoxazole core structure.

The benzoxazole moiety within this compound exhibits characteristic aromatic stability combined with the electronic properties imparted by the nitrogen and oxygen heteroatoms. This combination results in a planar, conjugated π-electron system that displays weak basic properties due to the nitrogen lone pair positioning. The heterocyclic system demonstrates preferential reactivity at specific positions, with electrophilic substitution reactions typically occurring at the carbon-6 position of the benzoxazole ring, while the carbon-5 position exhibits reduced reactivity.

The aldehyde functionality in this compound significantly enhances the compound's synthetic utility by providing a reactive carbonyl group that can participate in numerous chemical transformations. This includes condensation reactions, reduction processes to yield the corresponding alcohol, and oxidation reactions to form carboxylic acid derivatives. The spatial separation of the aldehyde group from the benzoxazole ring through the propyl chain allows for selective functionalization without compromising the integrity of the heterocyclic system.

The compound's significance is further underscored by its role in advancing understanding of structure-activity relationships within benzoxazole derivatives. Research has demonstrated that substitution patterns on the benzoxazole ring and the nature of side chain functionalities dramatically influence the biological and chemical properties of these compounds. The specific arrangement in this compound provides insights into how different functional groups can be incorporated while maintaining the desirable characteristics of the benzoxazole scaffold.

Position of this compound in Benzoxazole Derivative Classification

Within the comprehensive classification system of benzoxazole derivatives, this compound represents a specific subcategory characterized by carbon-2 substitution with an aliphatic aldehyde chain. This classification is significant because the position and nature of substitution on the benzoxazole ring profoundly influence the compound's properties and potential applications. The carbon-2 position substitution is particularly noteworthy as it represents one of the most common and synthetically accessible modification sites on the benzoxazole scaffold.

The compound belongs to the broader class of 2-substituted benzoxazoles, which constitute the largest and most extensively studied group of benzoxazole derivatives. Research has shown that 2-substituted benzoxazoles demonstrate enhanced biological activity compared to their unsubstituted counterparts, with the specific nature of the substituent playing a crucial role in determining the magnitude and type of activity exhibited. The propanal substituent in this compound introduces both aliphatic character and aldehyde reactivity, distinguishing it from other common 2-substituted derivatives such as 2-phenylbenzoxazole or 2-aminobenzoxazole.

Table 1: Classification of Selected Benzoxazole Derivatives by Substitution Pattern

| Compound Type | Substitution Position | Functional Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 2-position | Propanal chain | C₁₀H₉NO₂ | 175.18 |

| 2-Phenyl-1,3-benzoxazole | 2-position | Phenyl group | C₁₃H₉NO | 195.22 |

| 1,3-Benzoxazol-2-amine | 2-position | Amino group | C₇H₆N₂O | 134.14 |

| 2-(Propan-2-yl)-1,3-benzoxazole | 2-position | Isopropyl group | C₁₀H₁₁NO | 161.20 |

The structural features of this compound also place it within the category of benzoxazole derivatives possessing reactive functional groups that enable further chemical modification. This characteristic is particularly valuable in synthetic chemistry applications where the compound can serve as an intermediate for the preparation of more complex structures. The aldehyde functionality provides multiple reaction pathways, including nucleophilic addition reactions, condensation processes, and reduction-oxidation transformations.

From a medicinal chemistry perspective, this compound represents a member of the benzoxazole derivative class that has demonstrated potential for biological activity. The presence of the aliphatic chain linking the aldehyde group to the benzoxazole ring provides flexibility that may enhance interactions with biological targets while maintaining the pharmacophoric properties associated with the benzoxazole core. This structural arrangement differentiates it from more rigid benzoxazole derivatives and may contribute to unique binding properties.

Research Scope and Objectives

The research scope encompassing this compound extends across multiple disciplines, reflecting the compound's versatility and the diverse applications of benzoxazole derivatives. Primary research objectives include the comprehensive characterization of the compound's chemical and physical properties, exploration of its synthetic utility as a building block for more complex molecular architectures, and investigation of its potential biological activities. These objectives are pursued through systematic studies employing modern analytical techniques and synthetic methodologies.

Synthetic chemistry research focuses on developing efficient and scalable methods for the preparation of this compound and its derivatives. Current synthetic approaches build upon established benzoxazole synthesis protocols, including condensation reactions between 2-aminophenol and appropriate aldehyde precursors under various catalytic conditions. Research efforts aim to optimize reaction conditions, improve yields, and develop environmentally sustainable synthetic routes that minimize waste generation and energy consumption.

Table 2: Research Objectives and Methodological Approaches for this compound

| Research Area | Primary Objectives | Methodological Approaches | Expected Outcomes |

|---|---|---|---|

| Structural Characterization | Complete spectroscopic analysis | Nuclear magnetic resonance, mass spectrometry, infrared spectroscopy | Comprehensive structural database |

| Synthetic Methodology | Optimize preparation routes | Catalytic synthesis, green chemistry approaches | Improved synthetic protocols |

| Chemical Reactivity | Explore reaction patterns | Mechanistic studies, kinetic analysis | Reaction pathway elucidation |

| Physicochemical Properties | Determine material properties | Thermal analysis, solubility studies, stability testing | Property-structure correlations |

The investigation of chemical reactivity patterns represents another crucial research objective, with studies focusing on understanding how the benzoxazole ring and aldehyde functionality interact during various chemical transformations. This includes examining the compound's behavior under different reaction conditions, identifying optimal conditions for selective functionalization, and developing new synthetic routes that exploit the unique reactivity profile of this compound. Such studies contribute to the broader understanding of benzoxazole chemistry and enable the design of more efficient synthetic strategies.

Physicochemical property determination constitutes a fundamental research objective that supports both theoretical understanding and practical applications. Studies focus on measuring and correlating properties such as melting point, boiling point, solubility characteristics, and thermal stability with the compound's molecular structure. These investigations provide essential data for predicting behavior under various conditions and designing appropriate handling and storage protocols for research and potential commercial applications.

Propriétés

Formule moléculaire |

C10H9NO2 |

|---|---|

Poids moléculaire |

175.18 g/mol |

Nom IUPAC |

3-(1,3-benzoxazol-2-yl)propanal |

InChI |

InChI=1S/C10H9NO2/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-2,4-5,7H,3,6H2 |

Clé InChI |

NIKSOAWAPOLTQP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)N=C(O2)CCC=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Benzoxazole Derivatives

- 2-(6-Chloro-1,3-benzoxazol-2-yl)-4,5-difluorobenzoic acid (PubChem ID 81421830): Core Structure: Benzoxazole with chloro and difluorobenzoic acid substituents. Activity: Demonstrated heparanase inhibition, similar to benzoxazole derivatives in heparanase-targeted therapies .

- Phthalamide Carboxylic Acid Derivatives (US Patent 7138425-B2): Core Structure: Benzoxazole fused with phthalamide.

Benzothiazole Derivatives

Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate :

- Core Structure : Benzothiazole with a propyl carboxylate group.

- Key Differences : Replacement of oxygen with sulfur in the heterocycle increases lipophilicity, enhancing membrane permeability.

- Activity : Antibacterial and antifungal properties, attributed to the thiazole ring’s interaction with microbial enzymes .

Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate :

- Core Structure : Benzothiazole with acetyl and ester substituents.

- Key Differences : The acetyl group may modulate electronic effects, while the ester groups improve solubility.

- Activity : Pharmacological properties linked to benzothiazole’s ability to chelate metal ions or interact with biological targets .

Benzimidazole and Benzotriazole Analogues

- 2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide: Core Structure: Benzimidazole with methyl and isoxazole groups. Key Differences: The imidazole ring provides a second nitrogen atom, altering electronic properties and binding interactions.

- 3-(2H-Benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one: Core Structure: Benzotriazole with a fluorophenyl propanone group. Key Differences: The triazole ring introduces additional nitrogen atoms, influencing electron distribution and stability. Activity: Primarily studied for structural properties, with implications for photostability in agrochemicals .

Comparative Data Table

Key Findings

Heterocycle Impact :

- Benzoxazole derivatives (e.g., this compound) are associated with enzyme inhibition, whereas benzothiazoles (e.g., propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate) exhibit broader antimicrobial activity due to increased lipophilicity .

- Benzotriazoles and benzimidazoles are structurally distinct, with triazoles offering photostability and imidazoles enabling nitrogen-rich interactions .

Substituent Effects :

- Electron-withdrawing groups (e.g., chloro, fluorine) enhance metabolic stability in benzoxazoles .

- Propanal and ester groups in the target compound and its analogues may balance reactivity and solubility for therapeutic applications .

Characterization Methods :

- X-ray diffraction (used for benzothiazole derivatives ) and NMR spectroscopy (employed for benzimidazoles ) are critical for confirming structural features that drive bioactivity.

Méthodes De Préparation

Cyclization of o-Aminophenols with Aldehydes or Carboxylic Acids

A common approach to benzoxazole synthesis involves cyclization of substituted o-aminophenols with aldehydes or carboxylic acids under acidic catalysis. For example, poly(ethylene glycol)-bound sulphonic acid (PEG-SO3H) has been used as a novel catalyst to promote the condensation and cyclization of o-nitrophenols or 2-amino phenols with aldehydes or benzoic acids, yielding substituted benzoxazoles under mild conditions (50–65 °C) with good yields.

- Procedure Summary :

- o-Aminophenol or substituted o-nitrophenol is reacted with an aldehyde or benzoic acid in a solvent mixture (e.g., dioxane:chloroform 1:1).

- PEG-SO3H catalyst is added, and the mixture is heated for 4–6 hours.

- The reaction progress is monitored by TLC.

- After completion, the catalyst is removed by filtration, and the product is purified by recrystallization.

This method is versatile and has been successfully applied to synthesize various 2-substituted benzoxazoles, including those with alkyl and aryl substituents.

Cyclization Using N-Chlorosuccinimide (NCS) and Boron Trifluoride Etherate

Another method involves cyclization of o-aminophenols with N-chlorosuccinimide (NCS) in the presence of boron trifluoride etherate (BF3·Et2O) as a Lewis acid catalyst. This approach allows the formation of 2-aminobenzoxazoles under reflux in 1,4-dioxane, followed by purification via column chromatography.

- Key Features :

- Mild conditions with good regioselectivity.

- Suitable for synthesizing 2-aminobenzoxazoles and their N-substituted analogues.

- The reaction time is typically 24–30 hours.

Introduction of the Propanal Side Chain

Direct Condensation with Propanal

The propanal moiety can be introduced by condensation of the benzoxazole precursor with propanal under acidic catalysis. For example, PEG-SO3H catalyzed reactions of o-nitrophenol derivatives with aliphatic aldehydes such as propanal have been reported to yield benzoxazole derivatives bearing alkyl side chains. This method involves:

- Slow addition of propanal to the reaction mixture containing the o-nitrophenol and catalyst.

- Heating at 50–60 °C for several hours to promote cyclization and side chain formation.

Post-Cyclization Functionalization

Alternatively, the benzoxazole core can be synthesized first, followed by side chain functionalization via:

- Alkylation or acylation reactions at the 2-position using appropriate alkyl halides or aldehydes under controlled conditions.

- Cross-coupling reactions (e.g., Pd-catalyzed) to attach alkyl chains, followed by oxidation to aldehydes if necessary.

Representative Data Table of Preparation Conditions and Yields

Research Findings and Analysis

- The PEG-SO3H catalyzed method offers a green and reusable catalyst system, providing good yields and operational simplicity for benzoxazole synthesis with aldehydes including propanal.

- The NCS/BF3·Et2O method is effective for synthesizing 2-aminobenzoxazoles, which can be further functionalized to introduce the propanal group.

- Pd-catalyzed cross-coupling strategies enable the introduction of diverse alkyl chains, including propanal precursors, with good functional group tolerance and regioselectivity.

- Mild reaction conditions and the ability to tolerate sensitive functional groups are common advantages across these methods, facilitating the synthesis of 3-(1,3-Benzoxazol-2-yl)propanal derivatives with potential for further modification.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare benzoxazole derivatives such as 3-(1,3-Benzoxazol-2-yl)propanal, and how do reaction parameters affect yield?

- Methodological Answer : Benzoxazole derivatives are typically synthesized via cyclization reactions. A common approach involves condensation of 2-aminophenol derivatives with carbonyl-containing precursors under acidic or thermal conditions . For instance, cyclization of ortho-aminophenols with aldehydes or ketones in the presence of catalysts like polyphosphoric acid (PPA) or microwave irradiation can enhance reaction efficiency. Reaction parameters such as temperature (80–150°C), solvent polarity, and catalyst type significantly influence yield and purity. For example, microwave-assisted synthesis reduces reaction time from hours to minutes while improving yields by 15–20% .

Table 1 : Representative Synthetic Routes for Benzoxazole Derivatives

| Precursors | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminophenol + Aldehyde | PPA, 120°C, 3h | 65–75 | |

| 2-Nitroresorcinol + Ketone | H2/Pd-C, EtOH, reflux | 50–60 | |

| Microwave-assisted cyclization | 100°C, 10 min, DMF | 80–85 |

Q. How can spectroscopic and crystallographic techniques be applied to confirm the structure of this compound?

- Methodological Answer :

-

X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, the SHELX suite (e.g., SHELXL) is widely used for refinement, achieving R-factors < 0.05 for high-resolution data . Crystallization in solvents like DCM/hexane at 150 K minimizes thermal motion artifacts .

-

Spectroscopy :

-

NMR : 1H NMR reveals protons adjacent to the benzoxazole ring (δ 8.1–8.3 ppm for aromatic protons; δ 9.8–10.2 ppm for aldehyde protons).

-

IR : Stretching frequencies at ~1680 cm⁻¹ (C=N) and ~1720 cm⁻¹ (C=O) confirm functional groups .

Table 2 : Crystallographic Data for Benzoxazole Derivatives (Example)

Compound Space Group R-factor Data Source 2-(1,3-Benzoxazol-2-yl)-1-phenylethenyl benzoate P21/c 0.037 Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate P-1 0.093

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using functionals like B3LYP or the Colle-Salvetti correlation-energy formula (adapted into density functionals) provide insights into electronic structure. Basis sets such as 6-31G(d,p) optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gaps). For example, DFT analysis of benzoxazole derivatives reveals electron-withdrawing effects from the oxazole ring, stabilizing the LUMO by ~1.5 eV . Software packages like Gaussian or ORCA are recommended for such studies .

Q. How does the benzoxazole moiety influence the coordination chemistry of this compound with transition metals?

- Methodological Answer : The benzoxazole nitrogen acts as a Lewis base, forming stable complexes with metals like Cu(II), Zn(II), or Pt(II). For example, [(1,3-Benzoxazol-2-yl)amine] derivatives coordinate via the N atom, with bond lengths of ~1.95–2.05 Å for Cu-N interactions . Substituents (e.g., chloro or methoxy groups) modulate ligand denticity and metal selectivity. Cyclic voltammetry (CV) and UV-vis spectroscopy (λmax shifts of 20–30 nm upon coordination) are used to study redox and electronic behavior .

Table 3 : Coordination Behavior of Benzoxazole Derivatives

| Metal Ion | Ligand Structure | Coordination Mode | Application |

|---|---|---|---|

| Cu(II) | [(1,3-Benzoxazol-2-yl)amine] | Monodentate (N) | Catalysis |

| Zn(II) | 5-Chloro-benzoxazole | Bidentate (N, O) | Luminescent materials |

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for benzoxazole derivatives?

- Methodological Answer : Contradictions in yields often arise from variations in solvent purity, catalyst loading, or workup procedures. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical. For example, microwave-assisted synthesis claims 85% yield , but batch-scale reactions may drop to 70% due to uneven heating. Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., temperature, catalyst ratio) to minimize variability .

Key Considerations for Experimental Design

- Synthesis : Prioritize anhydrous conditions to prevent aldehyde oxidation.

- Characterization : Combine SCXRD with solid-state NMR to confirm polymorphism.

- Computational Studies : Validate DFT predictions with experimental UV-vis and CV data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.